Ethyl 3-oxopropanoate
CAS No.: 34780-29-5
Cat. No.: VC20742187
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34780-29-5 |
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Molecular Formula | C5H8O3 |
Molecular Weight | 116.11 g/mol |
IUPAC Name | ethyl 3-oxopropanoate |
Standard InChI | InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 |
Standard InChI Key | SYFFHRPDTQNMQB-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC=O |
Canonical SMILES | CCOC(=O)CC=O |
Chemical Identity and Properties
Ethyl 3-oxopropanoate, also referred to as ethyl formylacetate or ethyl 3-formylpropionate in some literature, is characterized by its dual functionality that enables diverse chemical transformations. The compound contains an aldehyde group at the 3-position and an ethyl ester moiety, creating a reactive center that serves as an excellent building block for more complex molecules.
Physical and Chemical Properties
The compound exists as a colorless to pale yellow liquid at room temperature with the following properties:
Property | Value |
---|---|
Molecular Formula | C5H8O3 |
Molecular Weight | 116.12 g/mol |
CAS Registry Number | 34780-29-5 |
Appearance | Colorless to pale yellow liquid |
Solubility | Soluble in common organic solvents |
Catalog Number | 105P98 |
The chemical structure contains both carbonyl and ester functionalities, creating a reactive center that makes it valuable for organic synthesis applications .
Structural Characteristics
Ethyl 3-oxopropanoate features a linear carbon backbone with the aldehyde group positioned at C-3 and an ethyl ester group. This arrangement creates a system with distinctive reactivity patterns that can be exploited in various synthetic pathways.
Chemical Reactivity
The dual functionality of ethyl 3-oxopropanoate makes it particularly valuable in organic synthesis. Its reactivity profile is dominated by the carbonyl group and the relatively acidic alpha-hydrogens.
Key Reaction Patterns
The compound demonstrates several characteristic reaction patterns:
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The carbonyl group can undergo nucleophilic addition reactions
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The alpha-hydrogens are relatively acidic, enabling enolate formation
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The ester group can participate in transesterification or hydrolysis reactions
This versatile reactivity profile makes ethyl 3-oxopropanoate an excellent building block for creating more complex molecular structures through both carbon-carbon and carbon-heteroatom bond formation.
Synthetic Applications
As a bifunctional molecule, ethyl 3-oxopropanoate serves as an important intermediate in the synthesis of heterocyclic compounds. Related beta-keto esters have been used in the preparation of various heterocyclic systems including pyrazoles, pyrimidines, and other nitrogen-containing structures that are prevalent in pharmaceutical compounds.
From the reactivity patterns observed in similar compounds, ethyl 3-oxopropanoate likely participates in condensation reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in building molecular complexity from simpler starting materials.
Applications in Organic Synthesis
Ethyl 3-oxopropanoate has significant utility in organic synthesis, particularly in the construction of more complex molecular architectures.
Heterocycle Synthesis
The compound serves as a valuable building block in the synthesis of heterocyclic compounds. Related beta-keto esters have been demonstrated to participate in the formation of various nitrogen-containing heterocycles through condensation reactions with hydrazines and other nitrogen-containing nucleophiles.
For example, similar beta-substituted propanoates have been utilized in the synthesis of imidazopyrazine derivatives, which have potential pharmaceutical applications. In one documented synthesis pathway, related compounds react with substituted pyrazines to form complex heterocyclic systems with potential biological activity .
Analytical Methods and Characterization
Characterization of ethyl 3-oxopropanoate typically employs standard analytical techniques used for organic compounds.
Spectroscopic Analysis
Spectroscopic methods are crucial for structural confirmation and purity assessment:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information
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Infrared (IR) spectroscopy helps identify key functional groups
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Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns
These techniques collectively provide comprehensive structural confirmation and purity assessment.
Chromatographic Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity determination and separation. Flash chromatography is often used for purification of this type of compound, as demonstrated in the purification of related compounds .
Safety Aspect | Recommendation |
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Personal Protection | Use appropriate gloves, eye protection, and laboratory attire |
Ventilation | Handle in well-ventilated areas or fume hoods |
Storage | Store in sealed containers away from heat, moisture, and incompatible materials |
Research Use | For research purposes only; not for human or veterinary use |
Research Applications and Future Directions
Current Research Applications
Ethyl 3-oxopropanoate and related compounds have found applications in diverse research areas:
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As intermediates in the synthesis of complex heterocyclic systems
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As building blocks for pharmaceutically relevant molecules
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In the development of novel synthetic methodologies
The compound's dual functionality continues to make it relevant in contemporary synthetic organic chemistry.
Future Research Directions
Potential future research directions may include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of new catalytic transformations using this compound as a substrate
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Application in the synthesis of novel bioactive molecules
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Investigation of its potential in green chemistry applications
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